4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one is a heterocyclic compound that features a fused thiazole and thiazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one typically involves the condensation of appropriate thiazole and thiazine precursors under specific reaction conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiazine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of DNA gyrase in bacteria or modulation of signaling pathways in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Thiazine: Another related compound with a single thiazine ring.
Thiazolo[4,5-b]pyridine: A compound with a fused thiazole and pyridine ring system.
Uniqueness: 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one is unique due to its fused thiazole and thiazine rings, which confer distinct electronic and steric properties. These properties enhance its potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C5H4N2OS2 |
---|---|
Molekulargewicht |
172.2 g/mol |
IUPAC-Name |
4H-[1,3]thiazolo[5,4-b][1,4]thiazin-5-one |
InChI |
InChI=1S/C5H4N2OS2/c8-3-1-9-5-4(7-3)6-2-10-5/h2H,1H2,(H,7,8) |
InChI-Schlüssel |
RXQIMJCONCNKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(S1)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.